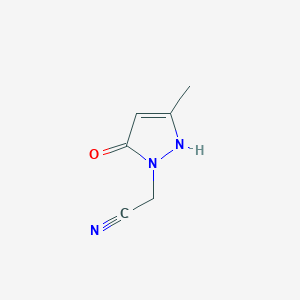

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetonitrile |

InChI |

InChI=1S/C6H7N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,3H2,1H3 |

InChI Key |

YONIIZAFTZHATN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1)CC#N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction and Functionalization

One general approach to pyrazole derivatives involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds or equivalents, followed by selective substitution. However, for the specific 5-hydroxy-3-methyl substitution pattern, alternative methods have been developed.

A recent method for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylide intramolecular cyclization and 1,3-hydroxy rearrangement provides insight into mild, metal-free conditions for generating hydroxy-substituted heterocycles. Although this method is specific to pyrrolones, it demonstrates the utility of sulfur ylides in heterocycle synthesis and could be adapted for pyrazole analogues bearing hydroxy groups.

N-Alkylation of 5-Hydroxy-3-methyl-1H-pyrazole

The key step in preparing 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile is the N-alkylation of the pyrazole nitrogen with an acetonitrile-containing electrophile such as bromoacetonitrile or chloroacetonitrile.

-

Base: Potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Temperature: Moderate heating (50–100 °C) to promote alkylation.

Time: Several hours (1–24 h), depending on the reactivity of the electrophile and base strength.

-

$$

\text{5-hydroxy-3-methyl-1H-pyrazole} + \text{bromoacetonitrile} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 80^\circ C} \text{this compound}

$$

This method is widely used for N-alkylation of pyrazoles and is supported by literature on similar pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. Molecular docking studies have shown that this compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| 2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile | Pyrazole | 5-OH, 3-CH₃, 1-CH₂CN | C₆H₇N₃O | Hydroxy, methyl, nitrile |

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Coumarin | 7-OCH₂COOCH₃, 4-CH₃ | C₁₃H₁₂O₅ | Ester, methyl, ketone |

| 2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile | Triazole | 5-Ar-OCH₃, 3-SCH₂CN | C₁₁H₁₀N₄OS | Methoxy, thioether, nitrile |

| 2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile | Pyrazole | 5-furyl, 3-piperidine-CH₂CN | C₁₄H₁₆N₄O | Furyl, piperidine, nitrile |

- Pyrazole vs. Triazole/Triazole Derivatives: The target compound’s pyrazole core offers distinct electronic properties compared to triazole derivatives (e.g., ).

- Substituent Effects : The 5-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with methoxy or methyl groups in analogues (e.g., ). The nitrile group in all compounds enhances electrophilicity, facilitating further functionalization .

Physicochemical and Electronic Properties

Table 3: Electronic and Stability Data

- DFT Insights : The target compound’s HOMO/LUMO distribution is expected to resemble pyrazole derivatives, with electron density localized on the aromatic ring and nitrile group .

- Thermal Stability : Elevated temperatures during synthesis lead to byproduct formation in triazole analogues (), suggesting similar sensitivity in the target compound.

Q & A

Basic Research Question

- : Detect proton environments; deshielded hydroxy protons (~10–12 ppm) indicate keto-enol tautomerism.

- IR spectroscopy : O–H stretches (~3200 cm) and C≡N stretches (~2250 cm) confirm functional groups.

- Cross-validation : Compare experimental spectra with DFT-simulated data for tautomeric forms .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Scalability issues include:

- Exothermic reactions : Control via slow reagent addition and cooling.

- Purification bottlenecks : Replace column chromatography with crystallization or distillation.

- Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., dimerization) .

How can QSAR models predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models use:

- Descriptors : LogP, polar surface area, and H-bond donor/acceptor counts.

- Training data : Pharmacokinetic parameters (e.g., bioavailability, clearance) from in vivo studies.

- Validation : Leave-one-out cross-validation to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.